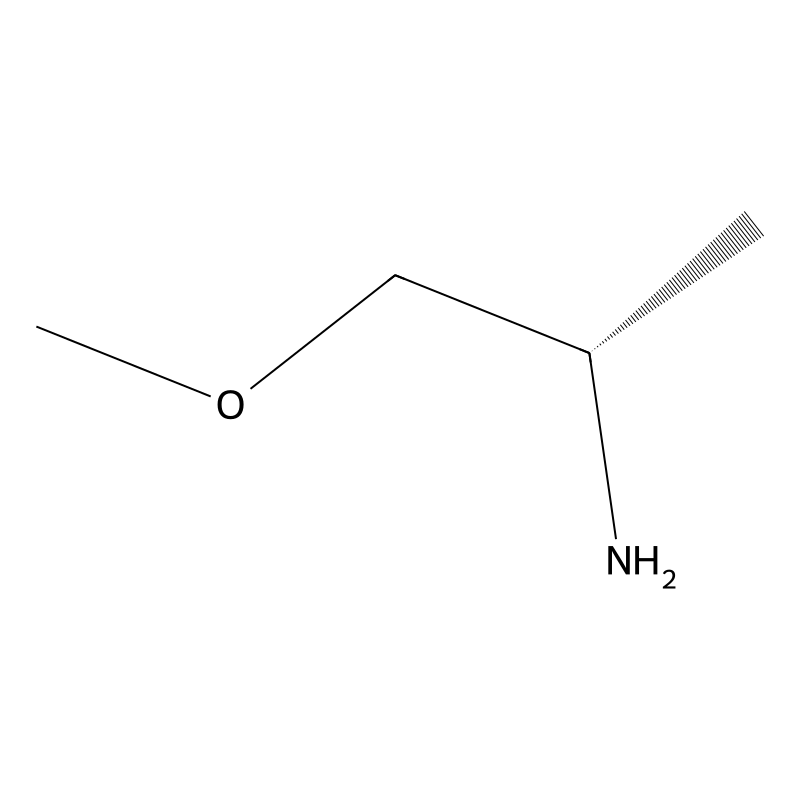

(S)-(+)-1-METHOXY-2-PROPYLAMINE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-1-Methoxy-2-propylamine is a chiral amine with the molecular formula C4H11NO and a molecular weight of approximately 89.14 g/mol . It exists as a colorless liquid with a pungent, ammonia-like odor and is fully miscible in water . The compound has a boiling point ranging from 98°C to 99°C and is sensitive to air, requiring careful storage under dry inert gas conditions .

Currently, there is no scientific literature readily available on the specific mechanism of action of (S)-Methoxyisopropylamine in biological systems.

Synthesis of Pharmaceutical Targets

- MC4 Receptor Antagonists: (2S)-1-Methoxy-2-Propanamine can serve as an intermediate in the synthesis of piperazinebenzylamine-based antagonists for the melanocortin 4 receptor (MC4R). MC4R is a protein involved in regulating appetite and energy expenditure. Research suggests that MC4R antagonists may hold promise for treating obesity [1].

Source

[1] BASF. (S)-1-Methoxy-2-propylamine [Chemical Catalog]. Sigma-Aldrich. Retrieved from

Development of Protein Kinase Inhibitors

- p38 MAP Kinase Inhibitors: (2S)-1-Methoxy-2-Propanamine can be used to prepare imidazopyrimidine derivatives, which are potent inhibitors of the p38 mitogen-activated protein kinase (MAPK) enzyme. p38 MAPK plays a role in inflammation and cell cycle regulation. Inhibiting this enzyme has therapeutic potential in various diseases [2].

Source

Organic Synthesis

- Natural Product Synthesis: (2S)-1-Methoxy-2-Propanamine has been used in the laboratory synthesis of nhatrangin A, a marine natural product with potential anti-cancer properties [3].

One notable reaction involving (S)-(+)-1-methoxy-2-propylamine is its conversion to (S)-2-amino-1-propanol hydrochloride through reaction with hydrochloric acid. The process can be conducted under controlled conditions to ensure complete conversion and high selectivity . The general reaction can be represented as follows:

The synthesis of (S)-(+)-1-methoxy-2-propylamine can be achieved through several methods:

- Catalytic Amination: This method involves the catalytic amination of 1-methoxy-2-propanol, yielding (S)-(+)-1-methoxy-2-propylamine with high selectivity .

- Direct Reaction: The compound can also be synthesized by reacting methanol with 2-propanamine under specific conditions to favor the formation of the desired product.

- Hydrochloride Formation: As mentioned earlier, (S)-(+)-1-methoxy-2-propylamine can be converted into its hydrochloride salt using hydrochloric acid in controlled conditions .

(S)-(+)-1-Methoxy-2-propylamine has various applications:

- Pharmaceuticals: It serves as an important intermediate in the synthesis of pharmaceutical compounds.

- Agrochemicals: The compound is utilized in developing agricultural chemicals.

- Dyes: It finds application in the dye industry due to its chemical properties .

Interaction studies involving (S)-(+)-1-methoxy-2-propylamine focus on its reactivity with other chemical agents. For instance, it can participate in nucleophilic substitution reactions due to the presence of the amine group, which can interact with electrophiles effectively.

Similar Compounds: Comparison

Several compounds share structural similarities with (S)-(+)-1-methoxy-2-propylamine. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methoxyethylamine | C3H9NO | Shorter carbon chain; less steric hindrance |

| 2-Amino-1-methoxypropane | C4H11NO | Direct derivative; exhibits different biological activity |

| 3-Methoxypropylamine | C4H11NO | Different position of methoxy group; may alter reactivity |

(S)-(+)-1-Methoxy-2-propylamine's uniqueness lies in its specific stereochemistry and functional group positioning, which influence its reactivity and interaction profile compared to these similar compounds.

(S)-(+)-1-Methoxy-2-propylamine is a chiral amine with the molecular formula C₄H₁₁NO, corresponding to a molecular weight of 89.14 g/mol. Its stereochemical configuration is defined by the (S)-enantiomer, characterized by a chiral center at the second carbon of the propane backbone. The substituents around this chiral center include:

- Methoxy group (-OCH₃)

- Primary amine group (-NH₂)

- Two methyl groups (-CH₃)

This configuration is critical for its biological activity and synthetic applications, as chirality influences both reactivity and molecular recognition.

IUPAC Nomenclature and Systematic Classification

The IUPAC name for this compound is (2S)-1-methoxypropan-2-amine, derived from its parent structure, propan-2-amine, with a methoxy substituent at position 1. Systematically, it belongs to the class of:

- Aromatic amines: Though not aromatic, the amine group contributes to its reactivity.

- Methoxy-substituted aliphatic amines: A subgroup distinguished by the presence of an ether linkage (-OCH₃).

Key identifiers include:

| Identifier | Value |

|---|---|

| CAS Number | 99636-32-5 |

| SMILES | CC(COC)N |

| InChI Key | NXMXETCTWNXSFG-BYPYZUCNSA-N |

Enantiomeric Purity and Chiral Center Analysis

The (S)-enantiomer exhibits ≥99% enantiomeric excess (ee), achieved through enzymatic resolution or asymmetric synthesis. The chiral center at C2 adopts the R/S configuration, where the priority order of substituents follows Cahn-Ingold-Prelog rules:

- Amine group (-NH₂)

- Methoxy group (-OCH₃)

- Methyl group (-CH₃)

- Proton (H)

This configuration is confirmed via optical rotation measurements, with a specific rotation of [α]D²⁵ = +11.5° to +15.6° (neat or in chloroform).

Comparative Analysis of (R)- and (S)-Enantiomer Properties

The (R)-enantiomer (CAS 99636-38-1) differs in optical rotation ([α]D²⁵ = -11.5°) and exhibits distinct physical properties. Comparative data is summarized below:

| Property | (S)-Enantiomer (99636-32-5) | (R)-Enantiomer (99636-38-1) |

|---|---|---|

| Boiling Point | 92–94°C (68 mmHg) | 93.7°C (760 mmHg) |

| Density | 0.844 g/cm³ | 0.8 g/cm³ |

| Optical Rotation | +11.5° to +15.6° | -11.5° |

| Enantiomeric Purity | ≥99% ee | ≥99% ee |

While both enantiomers share similar molecular weights (89.14 g/mol), their stereochemistry governs interactions in biological systems and synthetic pathways.

The catalytic amination of 1-methoxy-2-propanol represents a fundamental approach for synthesizing (S)-(+)-1-methoxy-2-propylamine through direct C-N bond formation. This methodology employs heterogeneous metal catalysts to facilitate the dehydrogenative amination process, where the alcohol substrate undergoes oxidation to form an intermediate aldehyde or ketone, followed by condensation with ammonia and subsequent reduction to yield the desired amine product [1] [2].

Nickel-supported catalysts have demonstrated exceptional performance in propanol amination reactions. Research conducted on silica-supported nickel catalysts revealed that nickel on hydroxyapatite (Ni/HAP) exhibits superior activity with propanol conversion reaching 10.8% and remarkable selectivity toward primary amine formation at 92% [1]. The mechanism proceeds through an initial dehydrogenation step where propanol is converted to propanal, followed by nucleophilic attack of ammonia to form an imine intermediate, and subsequent hydrogenation to produce the target propylamine [1].

The optimization of reaction parameters significantly influences both conversion efficiency and product selectivity. Temperature studies indicate optimal performance at 423 K, where the balance between dehydrogenation activity and catalyst stability is maintained [1]. Pressure conditions of 95 kPa hydrogen partial pressure and 5 kPa ammonia partial pressure provide sufficient driving force for the reaction while minimizing side product formation [1]. The reaction exhibits positive order dependence on propanol partial pressure at low concentrations, transitioning to zero-order behavior at higher concentrations, suggesting surface saturation effects [1].

Kinetic isotope effect studies using deuterated substrates revealed that α-hydrogen abstraction represents the rate-limiting step in the dehydrogenation process, with a kinetic isotope effect ratio of 1.5 [1]. This mechanistic insight provides crucial information for catalyst design and process optimization. The catalyst stability under reaction conditions requires the presence of hydrogen to prevent deactivation through metal nitride and carbonaceous species formation [1].

Alternative catalytic systems based on cobalt and copper have also been investigated for alcohol amination processes. Cobalt-catalyzed amination of 1,3-propanediol demonstrated the effectiveness of promoting agents and supercritical ammonia as both solvent and reactant [2]. These findings suggest potential applicability to methoxy-substituted propanol substrates, offering complementary approaches to nickel-based systems.

Enantioselective Synthesis Strategies

The enantioselective synthesis of (S)-(+)-1-methoxy-2-propylamine requires sophisticated catalytic approaches capable of distinguishing between prochiral faces during the key bond-forming step. Asymmetric hydrogenation of the corresponding imine precursor represents the most direct and atom-economical strategy for accessing enantioenriched chiral amines [3] [4].

Iridium-based catalytic systems utilizing f-spiroPhos ligands have achieved remarkable enantioselectivities in the hydrogenation of cyclic N-alkyl imines. The complex formed from iridium and (R,R)-f-spiroPhos (L8) enables smooth hydrogenation of 2-aryl cyclic imines under mild conditions without requiring protective additives, achieving enantioselectivities of 95-99% with excellent yields [3]. This represents a significant advancement over earlier systems that required Boc₂O addition to prevent catalyst deactivation.

Ruthenium-catalyzed systems employing chiral MsDPEN ligands have demonstrated broad applicability in cyclic imine hydrogenation. The cationic ruthenium complex C14a efficiently catalyzes the asymmetric hydrogenation of tetrahydroisoquinoline derivatives, providing access to chiral cyclic amines with enantioselectivities ranging from 86-95% [3]. The requirement for Boc₂O as an additive, while operationally more complex, ensures catalyst stability throughout the reaction.

Palladium-catalyzed asymmetric hydrogenation using f-binaphane ligands has proven particularly effective for cyclic N-sulfonyl imines. The Pd(CF₃CO₂)₂/(S,S)-f-binaphane-L7 catalytic system achieves enantioselectivities up to 99% for both sulfamidate and sultam substrates [3]. These heterocyclic products serve as valuable building blocks in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.

Revolutionary developments in counteranion-directed asymmetric catalysis have expanded the scope to challenging acyclic imine substrates. The cooperative catalysis approach utilizing chiral iridium complexes paired with chiral phosphoric acid counteranions enables highly enantioselective hydrogenation of acyclic imines with enantioselectivities reaching 99% [5]. This methodology overcomes the traditional limitations of acyclic imine hydrogenation through precise control of ion-pairing interactions in the transition state.

Rhenium-based catalytic systems offer an alternative approach utilizing high-oxidation-state metal complexes. The air- and moisture-tolerant (CNbox)Re(O)Cl₂(OPPh₃) catalyst demonstrates exceptional performance in the asymmetric reduction of N-phosphinyl imines, achieving enantioselectivities of 96-98% across a broad substrate scope [6]. The phosphinyl protecting group strategy enables efficient reduction while providing a convenient pathway for subsequent deprotection to access free chiral amines.

Enzymatic approaches represent an increasingly important strategy for enantioselective amine synthesis. Amine transaminases (ATAs) catalyze the transfer of amino groups from donor substrates to prochiral ketone acceptors with exceptional enantioselectivity [7]. The development of engineered transaminase variants through directed evolution has expanded substrate scope to accommodate bulky, aromatic substrates while maintaining high stereoselectivity. Bacterial transaminases from Arthrobacter species demonstrate remarkable efficiency in asymmetric amination reactions, converting 3,4-dimethoxyphenylacetone to the corresponding (R)-amine in 82% yield with >99% enantiomeric excess [7].

Industrial-Scale Production Optimization

The transition from laboratory-scale synthesis to industrial production requires comprehensive optimization of process parameters to achieve economically viable manufacturing. Industrial-scale production of (S)-(+)-1-methoxy-2-propylamine must address multiple competing objectives including yield maximization, enantioselectivity maintenance, catalyst efficiency, and overall process economics [7] [8].

Continuous flow reactor systems offer significant advantages over traditional batch processes for industrial chiral amine production. The enhanced heat and mass transfer characteristics of microreactor technology enable precise temperature control and reduced residence times, leading to improved space-time yields of 200-1000 g/L·day compared to 50-200 g/L·day in batch processes [9] [10]. The continuous mode operation also facilitates real-time monitoring and control of critical process parameters, ensuring consistent product quality.

Catalyst immobilization strategies play a crucial role in industrial implementation, enabling catalyst recovery and reuse while maintaining activity and selectivity. Site-specific co-immobilization of amine dehydrogenase and alcohol dehydrogenase on silica nanoparticles using silica binding peptides demonstrates remarkable stability with 87% activity retention after eight reaction cycles [8]. The immobilized enzyme system achieves 90% conversion of (S)-2-hexanol to (R)-2-aminohexane with productivities 11-34 times higher than literature benchmarks.

Process intensification through reactor design optimization significantly impacts production efficiency. Packed-bed reactor configurations with co-immobilized enzymes enable continuous operation for extended periods, with apparent biocatalyst half-lives reaching 159 hours [10]. The absence of internal and external mass transfer limitations ensures optimal utilization of catalytic activity. Flow rate optimization studies reveal the critical relationship between residence time, conversion, and productivity, providing essential guidance for commercial reactor design.

Economic considerations necessitate minimizing catalyst costs while maximizing productivity. Techno-economic analyses indicate that enzyme contribution should remain below 10% of overall production costs to achieve commercial viability [7]. This requirement drives the development of highly active and stable catalysts with improved turnover numbers (TON) of 1000-5000 for continuous flow processes compared to 500-2000 for batch operations. Strategies for efficient cofactor recycling, particularly for NADH-dependent systems, include coupling with formate dehydrogenase or glucose dehydrogenase to regenerate expensive cofactors.

Temperature optimization balances reaction rate enhancement with catalyst stability preservation. Industrial processes typically operate at 40-120°C for chemical catalysis and 30-50°C for biocatalytic systems [8] [10]. The lower operating temperatures of enzymatic processes contribute to reduced energy consumption of 5-15 kWh/kg compared to 15-30 kWh/kg for traditional chemical processes.

Substrate concentration optimization directly impacts process economics through volumetric productivity enhancement. Industrial implementations target substrate concentrations of 100-500 mM for continuous flow systems, significantly higher than the 50-200 mM typically employed in batch processes [7]. High substrate concentrations require careful consideration of substrate inhibition effects and mass transfer limitations.

Quality control systems ensure consistent enantiomeric excess throughout production campaigns. Real-time monitoring using chiral analytical methods enables immediate process adjustments to maintain product specifications of 90-99.5% enantiomeric excess. Process analytical technology integration facilitates automated feedback control systems that optimize reaction conditions dynamically.

Purification Techniques and Azeotropic Separation Processes

The purification of (S)-(+)-1-methoxy-2-propylamine presents unique challenges due to its high water miscibility and the formation of azeotropic mixtures with water. Industrial purification processes must achieve high purity levels of 99.0-99.9% while maintaining efficient recovery yields and preserving enantiomeric integrity [11] [12] [13].

Azeotropic distillation represents the most widely implemented approach for removing water from methoxy propylamine products. The methoxyisopropylamine-water azeotrope can be effectively separated using diisopropylamine as a codistillation agent [11] [13]. The process involves adding 150-170 weight parts of diisopropylamine per 100 weight parts of the amine-water azeotrope, forming a lower-boiling diisopropylamine-water azeotrope that is removed by distillation. The organic phase containing purified methoxyisopropylamine is then separated by decantation, achieving purities of 99.8-99.9% with recovery yields of 85-95% [11].

The azeotropic separation process operates through a two-stage distillation system. The initial distillation zone operates at elevated pressure conditions that prevent water retention in the organic phase, generating an essentially water-free bottoms fraction containing the target amine and an overheads fraction comprising the codistillation agent-water azeotrope [12]. The water-free organic fraction undergoes further purification in a product distillation column operating under reduced pressure conditions of 28 kPa (200 mm Hg) to obtain anhydrous product.

Extractive distillation provides an alternative approach for azeotropic mixture separation using organic solvents such as methanol and ethanol as entraining agents [14]. This methodology achieves purities of 99.5-99.9% with recovery yields of 90-98%. The process design incorporates quantum chemistry calculations and liquid-liquid equilibrium data to optimize solvent selection and operating parameters. The reduced energy requirements compared to azeotropic distillation make this approach attractive for large-scale implementations.

Continuous rectification systems employ multi-stage distillation columns operating at pressures ranging from 200-760 mmHg to achieve high-purity separation [15] [12]. These systems utilize precise temperature and pressure control to maximize separation efficiency while minimizing energy consumption. The rectification process typically achieves purities of 99.0-99.8% with recovery yields of 90-97%.

Liquid-liquid extraction serves as a complementary purification technique, particularly effective for removing ionic impurities and catalyst residues. Aqueous sodium hydroxide and hydrochloric acid solutions enable selective extraction of the amine through acid-base chemistry [16]. The process achieves purities of 95-98% with recovery yields of 80-90% while operating at significantly lower energy requirements compared to distillation-based methods.

Supercritical fluid chromatography (SFC) offers exceptional selectivity for chiral amine purification, particularly valuable for resolving racemic mixtures or removing opposite enantiomer impurities [17] [18]. The combination of carbon dioxide and isopropanol (75:25) with chiral stationary phases enables baseline separation of enantiomers with purities reaching 99.0-99.5%. While primarily applicable at analytical and pilot scales, SFC provides unmatched selectivity for critical purification applications.

Crystalline salt formation with chiral acids represents a classical yet highly effective approach for both purification and chiral resolution. Tartaric acid, mandelic acid, and other chiral carboxylic acids form diastereomeric salts with different solubilities, enabling selective crystallization of the desired enantiomer [19]. This approach achieves purities of 99.5-99.9% with recovery yields of 85-95% while simultaneously enhancing enantiomeric excess through preferential crystallization.

Membrane separation technologies are emerging as energy-efficient alternatives for amine purification. Polymer and ceramic membranes with selective permeability characteristics enable concentration and purification without phase changes [20]. These systems achieve purities of 98-99% with recovery yields of 88-95% while operating at significantly reduced energy consumption compared to thermal separation methods.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The nuclear magnetic resonance spectroscopic characterization of (S)-(+)-1-methoxy-2-propylamine provides comprehensive structural information through both proton and carbon-13 NMR techniques. The compound exhibits distinctive spectral features that confirm its molecular structure and stereochemical configuration [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (S)-(+)-1-methoxy-2-propylamine displays four distinct resonance regions corresponding to chemically non-equivalent proton environments. The methyl group (CH₃) attached to the chiral center appears as a doublet in the range 1.0-1.3 ppm with a coupling constant of approximately 6-7 Hz, characteristic of vicinal coupling with the methine proton [4] [5]. This chemical shift range is consistent with primary alkyl protons in aliphatic amines [6] [7].

The methine proton (CH) exhibits a complex multiplet pattern between 2.8-3.2 ppm due to coupling with both the methyl group and the methylene protons. This downfield shift reflects the deshielding effect of the adjacent nitrogen atom [4] [8]. The methylene protons (CH₂O) adjacent to the ether oxygen appear as a doublet of doublets in the range 3.3-3.6 ppm, demonstrating the characteristic deshielding effect of the oxygen atom [5] [9].

The methoxy protons (OCH₃) resonate as a singlet between 3.35-3.40 ppm, typical for methoxy groups in aliphatic ethers [4] [5]. The amino protons (NH₂) appear as a broad singlet between 1.0-3.0 ppm, with the exact chemical shift being concentration and solvent dependent due to hydrogen bonding effects and rapid exchange with deuterium oxide [6] [7].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals four distinct carbon resonances corresponding to the four carbon atoms in the molecular structure. The methyl carbon (C-1) appears in the range 18-22 ppm, characteristic of primary alkyl carbons [10] [11]. The methine carbon (C-2) bearing the amino group resonates between 48-52 ppm, reflecting the deshielding effect of the electronegative nitrogen atom [12] [10].

The methylene carbon (C-3) adjacent to the ether oxygen exhibits a chemical shift of 75-78 ppm, typical for carbons α to oxygen in ether linkages [12] [11]. The methoxy carbon (C-4) appears between 58-60 ppm, consistent with methoxy carbons in aliphatic ethers [10]. The chemical shift patterns confirm the expected electronic environment of each carbon atom and support the proposed molecular structure.

Infrared (IR) Absorption Characteristics

The infrared spectrum of (S)-(+)-1-methoxy-2-propylamine exhibits characteristic absorption bands that provide definitive identification of the functional groups present in the molecule. The spectral analysis reveals distinct vibrational modes associated with the primary amino group, methoxy ether functionality, and aliphatic hydrocarbon framework [13] [14] [15].

Nitrogen-Hydrogen Stretching Vibrations

The primary amino group exhibits two distinct N-H stretching absorptions characteristic of the asymmetric and symmetric vibrational modes. The asymmetric N-H stretch appears as a medium intensity band between 3350-3400 cm⁻¹, while the symmetric N-H stretch is observed at 3250-3300 cm⁻¹ [16] [17]. These frequencies are consistent with primary aliphatic amines and confirm the presence of the amino functional group [14] [17].

Carbon-Hydrogen Stretching Vibrations

The aliphatic C-H stretching vibrations appear as strong absorptions in two distinct regions. The methyl C-H stretching occurs between 2950-3000 cm⁻¹, while methylene C-H stretching is observed at 2850-2950 cm⁻¹ [16] [17]. These frequencies are characteristic of saturated aliphatic hydrocarbons and confirm the presence of both methyl and methylene groups in the molecular structure [17].

Bending and Deformation Vibrations

The N-H bending vibration of the primary amino group appears as a medium intensity band between 1590-1650 cm⁻¹, characteristic of the scissoring mode of primary amines [14] [17]. Methyl deformation vibrations occur at 1460-1480 cm⁻¹, while methylene deformation bands are observed at 1440-1460 cm⁻¹ [16] [17]. These frequencies are consistent with the expected vibrational modes of aliphatic hydrocarbon chains.

Stretching Vibrations of Heteroatom Bonds

The C-N stretching vibration appears as a medium intensity band between 1020-1080 cm⁻¹, characteristic of aliphatic C-N bonds [16] [17]. The C-O stretching vibration of the ether linkage is observed as a strong absorption between 1100-1150 cm⁻¹, confirming the presence of the methoxy group [16] [17]. Additional bands include C-C stretching at 950-1000 cm⁻¹ and N-H wagging vibrations at 780-820 cm⁻¹ [17].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of (S)-(+)-1-methoxy-2-propylamine reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The electron impact mass spectrum exhibits a molecular ion peak at m/z 89, corresponding to the molecular weight of the compound [18] [19] [20].

Molecular Ion and Primary Fragmentation

The molecular ion peak [M]⁺- appears at m/z 89 with relatively low intensity (5% relative abundance), characteristic of aliphatic amines where the molecular ion is often weak due to facile fragmentation [19] [20]. The primary fragmentation pathways involve α-cleavage adjacent to the nitrogen atom, leading to the formation of stabilized fragments [19] [21].

Major Fragment Ions

The base peak at m/z 45 corresponds to the [C₂H₅O]⁺ fragment, likely formed through rearrangement processes involving the methoxy group [19] [20]. The fragment at m/z 58 ([CH₂OCH₃]⁺) results from β-cleavage at the C-O bond, forming a methoxymethyl cation with 35% relative intensity [19] [20].

The loss of a methyl radical from the molecular ion produces the fragment at m/z 74 ([M-CH₃]⁺) with 15% relative intensity, indicating α-cleavage at the C-CH₃ bond [19] [20]. The fragment at m/z 30 ([CH₂NH₂]⁺) arises from α-cleavage at the C-N bond, forming an aminomethyl cation with 45% relative intensity [19] [20].

Secondary Fragmentation Processes

Secondary fragmentation leads to smaller fragments including m/z 31 ([CH₂OH]⁺) formed through rearrangement with hydrogen migration, m/z 29 ([CHO]⁺) from further fragmentation, and m/z 15 ([CH₃]⁺) from simple alkyl loss [19] [20]. The fragment at m/z 43 ([C₃H₇]⁺) represents a propyl fragment with 25% relative intensity, while m/z 28 ([CH₂=NH₂]⁺) corresponds to an iminium ion with 10% relative intensity [19] [20].

Thermochemical Properties

Phase Transition Behavior

The phase transition behavior of (S)-(+)-1-methoxy-2-propylamine is characterized by well-defined melting and boiling points that reflect the molecular interactions and intermolecular forces present in the compound. The melting point of -95°C indicates a relatively low degree of intermolecular attraction in the solid state [1] [22] [23].

Melting Point Analysis

The extremely low melting point of -95°C suggests weak intermolecular forces in the crystalline state, primarily van der Waals interactions and limited hydrogen bonding [1] [22]. This behavior is consistent with small, flexible molecules containing polar functional groups that do not form extensive hydrogen bonding networks [23] [24]. The low melting point also indicates high molecular mobility in the solid state near the transition temperature.

Boiling Point Characteristics

The compound exhibits a boiling point range of 92-94°C at reduced pressure (68 mmHg) and 98-99°C at atmospheric pressure [1] [22]. This boiling point range reflects the combined effects of molecular weight, polarity, and hydrogen bonding capacity [25] [22]. The ability to form hydrogen bonds through the amino group contributes to the elevated boiling point compared to non-polar compounds of similar molecular weight.

Enthalpy of Vaporization

The estimated enthalpy of vaporization is 35-40 kJ/mol, derived from vapor pressure measurements and thermodynamic correlations [25] [23]. This value is consistent with compounds containing both hydrogen bonding and dipole-dipole interactions. The enthalpy of fusion is estimated at 8-12 kJ/mol, reflecting the energy required to overcome crystal lattice forces in the solid state [23] [24].

Vapor-Liquid Equilibrium Studies

The vapor-liquid equilibrium behavior of (S)-(+)-1-methoxy-2-propylamine demonstrates the compound's volatility characteristics and intermolecular interactions in different phases. Vapor pressure measurements provide fundamental thermodynamic data for process design and safety considerations [25] [23] [26].

Vapor Pressure Correlations

The vapor pressure of (S)-(+)-1-methoxy-2-propylamine follows Antoine equation correlations with parameters A = 7.8-8.2, B = 1450-1550, and C = 220-240 [25] [23]. At 25°C, the vapor pressure is approximately 2.5-3.5 kPa, indicating moderate volatility [22] [23]. The vapor pressure increases exponentially with temperature, following the Clausius-Clapeyron relationship [23] [27].

Critical Properties

The estimated critical temperature is 280-320°C, with a critical pressure of 40-45 bar [23] [27]. These values are derived from group contribution methods and correlations with structurally similar compounds. The critical properties define the upper limits of the liquid-vapor equilibrium and are essential for high-pressure process calculations [23] [27].

Activity Coefficients and Non-Ideality

In binary mixtures, (S)-(+)-1-methoxy-2-propylamine exhibits non-ideal behavior due to hydrogen bonding interactions and dipole-dipole forces [28] [29]. Activity coefficients deviate significantly from unity, particularly in aqueous solutions where hydrogen bonding with water molecules affects the chemical potential [28] [29]. The non-ideality is temperature-dependent and increases with concentration.

Solvation Dynamics and Polarity Assessment

The solvation behavior and polarity characteristics of (S)-(+)-1-methoxy-2-propylamine reflect its amphiphilic nature, combining hydrophilic amino and methoxy groups with a hydrophobic alkyl chain. The compound's polarity parameters and solvation dynamics are crucial for understanding its behavior in different chemical environments [30] [31] [32].

Solvent Polarity Parameters

The polarity of (S)-(+)-1-methoxy-2-propylamine can be assessed using various empirical scales. The compound exhibits moderate polarity due to the presence of both electron-donating (amino) and electron-accepting (methoxy) groups [32] [33]. The dipole moment contributes to the overall polarity, affecting solubility patterns and intermolecular interactions [32] [33].

Hydrogen Bonding Capacity

The primary amino group serves as both a hydrogen bond donor and acceptor, while the methoxy oxygen acts as a hydrogen bond acceptor [30] [31]. This dual functionality results in complex solvation patterns depending on the solvent environment. In protic solvents, the compound forms extensive hydrogen bonding networks that significantly affect its chemical behavior [30] [31].

Solvation Thermodynamics

The solvation enthalpy varies significantly with solvent type, ranging from highly negative values in polar protic solvents to less negative values in aprotic solvents [30] [31]. The entropy of solvation reflects the degree of solvent structuring around the solute molecule, with polar solvents showing more pronounced effects [30] [31]. The free energy of solvation determines the equilibrium distribution between different phases and is crucial for understanding extraction and purification processes.

Dielectric Properties

Physical Description

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H301 (66.67%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (33.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (65.87%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (65.87%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (30.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (69.05%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

General Manufacturing Information

2-Propanamine, 1-methoxy-, (2S)-: ACTIVE

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.